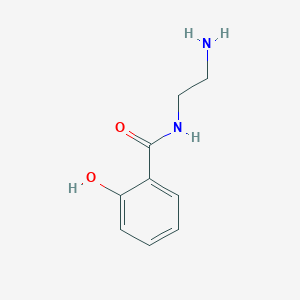

N-(2-aminoethyl)-2-hydroxybenzamide

Description

BenchChem offers high-quality N-(2-aminoethyl)-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPIALJMHRDNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)-2-hydroxybenzamide

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-aminoethyl)-2-hydroxybenzamide, a salicylamide derivative of interest to researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol, methods for purification, and a complete guide to its characterization using modern analytical techniques.

Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide

The synthesis of N-(2-aminoethyl)-2-hydroxybenzamide can be effectively achieved through the aminolysis of a salicylic acid ester, such as methyl salicylate, with ethylenediamine. A key challenge in this synthesis is the potential for the formation of the di-substituted byproduct, N,N'-bis(2-hydroxybenzoyl)ethane-1,2-diamine. To favor the formation of the desired mono-substituted product, a significant excess of ethylenediamine is utilized.

Proposed Synthetic Route

The reaction proceeds via a nucleophilic acyl substitution where the primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of methyl salicylate, leading to the displacement of the methoxy group and the formation of the amide bond.

Caption: Proposed synthetic route for N-(2-aminoethyl)-2-hydroxybenzamide.

Experimental Protocol

Materials:

-

Methyl salicylate

-

Ethylenediamine

-

Methanol

-

Toluene

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for purification)

-

Sodium hydroxide (for purification)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl salicylate (1 equivalent) in a minimal amount of methanol.

-

Addition of Ethylenediamine: While stirring, add a large excess of ethylenediamine (10-20 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in toluene and wash with deionized water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with a dilute aqueous solution of hydrochloric acid. The aqueous layer, containing the protonated product, is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is subsequently basified with a sodium hydroxide solution to precipitate the pure product, which can then be filtered, washed with water, and dried.

Characterization of N-(2-aminoethyl)-2-hydroxybenzamide

The structure and purity of the synthesized N-(2-aminoethyl)-2-hydroxybenzamide can be confirmed using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The expected chemical shifts are summarized below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.8 | Multiplet | 4H | Ar-H |

| Amide Proton | 8.0 - 8.5 | Broad Singlet | 1H | -C(O)NH- |

| Methylene Protons | ~3.4 | Triplet | 2H | -NH-CH₂- |

| Methylene Protons | ~2.8 | Triplet | 2H | -CH₂-NH₂ |

| Amine Protons | 1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |

| Phenolic Proton | 12.0 - 13.0 | Singlet | 1H | Ar-OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | 168 - 172 | -C=O |

| Aromatic Carbons | 115 - 160 | Ar-C |

| Methylene Carbon | ~42 | -NH-CH₂- |

| Methylene Carbon | ~40 | -CH₂-NH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 (medium) |

| N-H Stretch (Amide) | 3100 - 3300 (medium) |

| C-H Stretch (Aromatic) | 3000 - 3100 (weak) |

| C=O Stretch (Amide I) | 1630 - 1680 (strong) |

| N-H Bend (Amide II) | 1510 - 1570 (medium) |

| C=C Stretch (Aromatic) | 1450 - 1600 (medium) |

| C-N Stretch | 1200 - 1350 (medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 181.10 | Molecular ion peak (protonated) |

| 163.09 | Loss of NH₃ | |

| 121.04 | Cleavage of the ethylamino group (C₇H₅O₂⁺) | |

| 93.03 | Further fragmentation of the benzoyl moiety (C₆H₅O⁺) | |

| 44.05 | Fragment corresponding to the ethylamino group (C₂H₆N⁺) |

Elemental Analysis

Elemental analysis can be used to determine the empirical formula of the synthesized compound.

| Element | Theoretical % |

| Carbon (C) | 59.99 |

| Hydrogen (H) | 6.71 |

| Nitrogen (N) | 15.55 |

| Oxygen (O) | 17.75 |

Experimental and Logical Workflows

The overall process from synthesis to characterization can be visualized as a structured workflow.

Caption: Workflow for the synthesis and characterization of the target compound.

As there is no specific signaling pathway documented for N-(2-aminoethyl)-2-hydroxybenzamide in the current literature, a diagram illustrating its biological interactions cannot be provided at this time. Further research into its pharmacological properties would be necessary to elucidate any such pathways.

An In-depth Technical Guide to the Physicochemical Properties of N-(2-aminoethyl)-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2-aminoethyl)-2-hydroxybenzamide, a molecule of interest in chemical and pharmaceutical research. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity

N-(2-aminoethyl)-2-hydroxybenzamide is a derivative of salicylic acid, characterized by an aminoethyl amide substituent at the carboxyl group of the 2-hydroxybenzoic acid backbone.

| Identifier | Value |

| IUPAC Name | N-(2-aminoethyl)-2-hydroxybenzamide |

| CAS Number | 36288-93-4 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCN)O |

| InChI Key | UKTLWMQAFZSILY-UHFFFAOYSA-N |

Physicochemical Properties

The following tables summarize the available experimental and computed physicochemical data for N-(2-aminoethyl)-2-hydroxybenzamide. Due to a lack of extensive experimental studies on this specific molecule, some properties are provided as computationally predicted values.

Experimental Data

Currently, there is a limited amount of publicly available, experimentally determined physicochemical data for N-(2-aminoethyl)-2-hydroxybenzamide.

| Property | Value | Source |

| Physical Form | Solid (predicted) | General knowledge of similar compounds |

Computed Physicochemical Properties

The following properties have been calculated using computational models and provide valuable estimations in the absence of experimental data.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 75.35 Ų | ChemScene |

| logP (Octanol-Water Partition Coefficient) | 0.0807 | ChemScene |

| Hydrogen Bond Donors | 3 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of key physicochemical properties of N-(2-aminoethyl)-2-hydroxybenzamide.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of N-(2-aminoethyl)-2-hydroxybenzamide is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block or oil bath of the melting point apparatus.

-

Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

-

Weigh a precise amount of N-(2-aminoethyl)-2-hydroxybenzamide (e.g., 1-10 mg) and place it into a test tube.

-

Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, the solubility can be quantified by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like N-(2-aminoethyl)-2-hydroxybenzamide.

Experimental workflow for physicochemical characterization.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation. The provided protocols are general and may require optimization for the specific compound of interest.

Unveiling the Therapeutic Potential of N-(2-aminoethyl)-2-hydroxybenzamide: A Technical Guide to its Presumed Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this technical guide, N-(2-aminoethyl)-2-hydroxybenzamide, is a compound with limited publicly available research on its specific biological activities. Therefore, this document provides an in-depth analysis of the well-established mechanisms of action of its core chemical class, the salicylamides. The information presented herein is intended to serve as a foundational guide for prospective research and development, postulating the likely therapeutic activities of N-(2-aminoethyl)-2-hydroxybenzamide based on the extensive data available for its structural analogs.

Introduction: The Salicylamide Scaffold and its Therapeutic Promise

N-(2-aminoethyl)-2-hydroxybenzamide belongs to the salicylamide class of compounds, which are characterized by a 2-hydroxybenzamide core structure. Salicylamides, including the parent compound salicylamide itself, have long been recognized for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, recent and ongoing research has unveiled a much broader spectrum of biological activities for salicylamide derivatives, positioning them as promising candidates for antiviral, anticancer, and antimicrobial therapies.

Prominent members of the salicylamide family, such as niclosamide and nitazoxanide, have demonstrated potent and diverse mechanisms of action, including the modulation of critical cellular signaling pathways like Wnt/β-catenin, STAT3, and NF-κB[2]. The structural modification of the salicylamide scaffold, as seen in N-(2-aminoethyl)-2-hydroxybenzamide through the addition of a 2-aminoethyl group, presents an intriguing avenue for the development of novel therapeutics with potentially enhanced or unique pharmacological profiles. This guide will explore the established mechanisms of action of key salicylamide derivatives to build a comprehensive picture of the likely biological functions of N-(2-aminoethyl)-2-hydroxybenzamide.

Presumed Mechanisms of Action

Based on the activities of structurally related compounds, the mechanism of action of N-(2-aminoethyl)-2-hydroxybenzamide can be postulated to fall into three primary categories: antiviral, anticancer, and anti-inflammatory.

Antiviral Activity

Salicylamide derivatives have emerged as potent inhibitors of a wide range of viruses, including Hepatitis B Virus (HBV), coronaviruses, and influenza viruses[2][3][4][5][6]. The antiviral mechanisms are often multifaceted, targeting various stages of the viral life cycle.

2.1.1 Inhibition of Hepatitis B Virus (HBV) Replication

Several salicylamide derivatives have been shown to effectively suppress HBV replication. Mechanistic studies suggest that these compounds can interfere with key viral processes[3][7]. A plausible mechanism of action for N-(2-aminoethyl)-2-hydroxybenzamide in the context of HBV is the disruption of viral capsid formation and the impairment of HBV core protein (HBc) expression[3][7].

2.1.2 Modulation of Host Signaling Pathways

A key antiviral strategy of salicylamides, particularly the well-studied derivative niclosamide, is the modulation of host cellular signaling pathways that are often hijacked by viruses for their replication and propagation. These pathways include Wnt/β-catenin, STAT3, and NF-κB[2].

-

Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6[8][9].

-

STAT3 Pathway: Salicylamides can inhibit the phosphorylation of STAT3, a key transcription factor involved in inflammation and cell survival, which is activated by numerous viruses.

-

NF-κB Pathway: The NF-κB signaling pathway, a central regulator of the inflammatory response, is another target of salicylamide derivatives.

Anticancer Activity

The anticancer properties of salicylamide derivatives are increasingly being recognized, with several mechanisms of action being elucidated.

2.2.1 Histone Deacetylase (HDAC) Inhibition

A significant anticancer mechanism for some benzamide derivatives is the inhibition of histone deacetylases (HDACs)[10][11]. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Anti-inflammatory Activity

The foundational mechanism of action for salicylamide is its anti-inflammatory effect, which it shares with other NSAIDs.

2.3.1 Cyclooxygenase (COX) Inhibition

Salicylamide exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2[1]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data Summary

As specific quantitative data for N-(2-aminoethyl)-2-hydroxybenzamide is not available, this section presents a summary of the biological activities of representative salicylamide derivatives to provide a benchmark for potential efficacy.

| Compound | Target/Assay | Cell Line | IC50 / EC50 | Reference |

| Niclosamide Analog (Compound 56) | Anti-HBV Activity | HepG2.2.15 | IC50 = 0.47 µM | [3][7] |

| Niclosamide Analog (Compound 50) | Anti-HBV Activity | HepG2.2.15 | IC50 = 0.52 µM | [3][7] |

| Niclosamide | Wnt/β-catenin Signaling | HEK293 | < 1 µM | [8][9] |

| Niclosamide | Anticancer Activity | PC-3 (Prostate) | < 1 µM | [8][9] |

| Niclosamide | Anticancer Activity | DU145 (Prostate) | < 1 µM | [8][9] |

| Niclosamide | Anticancer Activity | MDA-MB-231 (Breast) | < 1 µM | [8][9] |

| Niclosamide | Anticancer Activity | T-47D (Breast) | < 1 µM | [8][9] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 Inhibition | - | IC50 = 95.2 nM | |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 Inhibition | - | IC50 = 260.7 nM | [10] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 Inhibition | - | IC50 = 255.7 nM | [10] |

| O-alkylamino-tethered salicylamide (Compound 30b) | Anticancer Activity | MDA-MB-231 (Breast) | IC50 = 2.32 µM | |

| O-alkylamino-tethered salicylamide (Compound 30b) | Anticancer Activity | MCF-7 (Breast) | IC50 = 2.63 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the presumed mechanisms of action of N-(2-aminoethyl)-2-hydroxybenzamide.

Antiviral Assay: HBV Replication

4.1.1 Cell Culture and Treatment:

-

Cell Line: HepG2.2.15 cells, which stably express the HBV genome, are a standard model[13][14].

-

Seeding: Cells are seeded in 96-well or 24-well plates at a density of approximately 4 × 10³ cells per well (for 96-well plates)[13].

-

Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is run in parallel.

4.1.2 Measurement of HBsAg and HBeAg Secretion (ELISA):

-

Sample Collection: After a defined incubation period (e.g., 24, 48, and 72 hours), the cell culture supernatant is collected[13].

-

ELISA: The levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are quantified using commercial ELISA kits according to the manufacturer's instructions[13][15][16].

4.1.3 Quantification of Extracellular HBV DNA (qPCR):

-

DNA Extraction: Viral DNA is extracted from the cell culture supernatant using a viral DNA extraction kit or a simplified method like NaOH lysis[17][18].

-

Real-Time PCR (qPCR): The extracted DNA is subjected to qPCR using primers and probes specific for the HBV genome to quantify the number of viral copies[17][18][19][20].

4.1.4 Analysis of Intracellular HBV Core Protein (Western Blot):

-

Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a nitrocellulose or PVDF membrane, and probed with a primary antibody specific for the HBV core protein (HBc). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence[21][22][23][24][25].

Cellular Signaling Assays

4.2.1 STAT3 Phosphorylation Assay (Western Blot):

-

Cell Treatment and Lysis: Cells are treated with the test compound, with or without a STAT3 activator (e.g., IL-6). Cells are then lysed, and protein concentration is determined.

-

Western Blotting: Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. The ratio of p-STAT3 to total STAT3 is used to determine the effect of the compound on STAT3 activation[3][26][27][28][29].

4.2.2 NF-κB Reporter Assay (Luciferase Assay):

-

Cell Transfection: Cells (e.g., HEK293) are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Lysis: Transfected cells are treated with the test compound and an NF-κB activator (e.g., TNF-α). After incubation, cells are lysed.

-

Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The NF-κB-driven luciferase activity is normalized to the control luciferase activity to account for variations in transfection efficiency and cell viability[2][4][5][6][30][31].

Anticancer Assays

4.3.1 HDAC Activity Assay (Fluorometric):

-

Enzyme Source: The assay can be performed using purified recombinant HDAC enzymes or nuclear extracts from treated cells.

-

Assay Principle: A fluorogenic HDAC substrate is incubated with the HDAC enzyme source in the presence or absence of the test compound. The HDAC enzyme deacetylates the substrate, which is then cleaved by a developer to produce a fluorescent signal.

-

Measurement: The fluorescence is measured using a microplate reader. The inhibition of HDAC activity is determined by the reduction in fluorescence in the presence of the test compound compared to the vehicle control[32][33][34].

Anti-inflammatory Assay

4.4.1 Cyclooxygenase (COX) Activity Assay:

-

Enzyme Source: Purified COX-1 and COX-2 enzymes are used to assess isoform selectivity.

-

Assay Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a chromogenic or fluorogenic substrate in the presence of arachidonic acid.

-

Measurement: The absorbance or fluorescence is measured over time using a microplate reader. The inhibitory effect of the test compound is determined by the decrease in the rate of substrate oxidation[1][11][12][35].

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of N-(2-aminoethyl)-2-hydroxybenzamide is currently lacking, the extensive research on the salicylamide class of compounds provides a strong foundation for predicting its therapeutic potential. The addition of the 2-aminoethyl group to the salicylamide scaffold may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency, altered target selectivity, or a novel mechanism of action.

Future research should focus on the synthesis and in vitro evaluation of N-(2-aminoethyl)-2-hydroxybenzamide in a battery of assays, including those detailed in this guide. Initial screening should encompass its antiviral (particularly against HBV), anticancer (including HDAC inhibition and cytotoxicity against various cancer cell lines), and anti-inflammatory (COX inhibition) activities. Subsequent mechanistic studies should then be undertaken to elucidate the precise molecular targets and signaling pathways modulated by this promising compound. Such a systematic approach will be crucial in determining the therapeutic utility of N-(2-aminoethyl)-2-hydroxybenzamide and its potential for further development as a novel therapeutic agent.

References

- 1. assaygenie.com [assaygenie.com]

- 2. NF-κB-Luciferase Reporter assay [bio-protocol.org]

- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. bowdish.ca [bowdish.ca]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 8. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 9. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioscience.co.uk [bioscience.co.uk]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 19. genomica.uaslp.mx [genomica.uaslp.mx]

- 20. Hepatitis B Virus DNA by PCR, Quantitative | MLabs [mlabs.umich.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The characterization and structural basis of a human broadly binding antibody to HBV core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HBV Core Protein Is in Flux between Cytoplasmic, Nuclear, and Nucleolar Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Processing of Hepatitis B Virus Surface Proteins | Springer Nature Experiments [experiments.springernature.com]

- 26. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

- 30. indigobiosciences.com [indigobiosciences.com]

- 31. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 33. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. epigentek.com [epigentek.com]

- 35. cdn.caymanchem.com [cdn.caymanchem.com]

Screening for Bioactive Potential: A Technical Guide to N-(2-aminoethyl)-2-hydroxybenzamide

For Immediate Release

This technical guide provides a comprehensive overview of the potential biological activities of N-(2-aminoethyl)-2-hydroxybenzamide and its structural analogs. Geared towards researchers, scientists, and professionals in drug development, this document outlines key screening protocols and summarizes the known quantitative data for closely related compounds, offering a foundational roadmap for future investigations into this chemical scaffold.

While specific biological data for N-(2-aminoethyl)-2-hydroxybenzamide is not extensively available in current literature, the broader class of N-substituted 2-hydroxybenzamides, also known as salicylamides, has demonstrated a wide range of promising biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. This guide details the experimental methodologies to explore these potential therapeutic applications for N-(2-aminoethyl)-2-hydroxybenzamide.

Quantitative Biological Activity of 2-Hydroxybenzamide Derivatives

To provide a comparative baseline for screening N-(2-aminoethyl)-2-hydroxybenzamide, the following tables summarize the reported biological activities of structurally related N-substituted 2-hydroxybenzamide derivatives.

Table 1: Antimicrobial Activity of 2-Hydroxybenzamide Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| N-pyrazinyl-2-hydroxybenzamide | Mycobacterium tuberculosis H37Rv | 6.25 | [1] |

| Salicylamide | Neisseria gonorrhoeae (40 strains) | 8 - 32 | [2] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Ethyl Ester) | Gram-positive bacteria | 2500 - 5000 | [3][4] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Hydrazide) | Gram-positive bacteria | 2500 - 5000 | [3][4] |

Table 2: Anticancer Activity of 2-Hydroxybenzamide Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| O-alkylamino-tethered salicylamide (9a) | MDA-MB-231 (breast cancer) | 3.38 | [5] |

| O-alkylamino-tethered salicylamide (20b) | MDA-MB-231 (breast cancer) | 5.99 | [5] |

| O-alkylamino-tethered salicylamide (20b) | MCF-7 (breast cancer) | 3.08 | [5] |

| O-alkylamino-tethered salicylamide (21b) | MDA-MB-231 (breast cancer) | 3.22 | [5] |

| O-alkylamino-tethered salicylamide (21b) | MCF-7 (breast cancer) | 1.62 | [5] |

| 2-hydroxy-N-benzimidazole derivative (10) | Various cancer cell lines | 2.2 - 4.4 | [6] |

| 2-hydroxy-N-benzimidazole derivative (11) | HCT 116 (colon cancer) | 3.7 | [6] |

| 2-hydroxy-N-benzimidazole derivative (11) | MCF-7 (breast cancer) | 1.2 | [6] |

| 2-hydroxy-N-benzimidazole derivative (12) | MCF-7 (breast cancer) | 3.1 | [6] |

Table 3: Anti-inflammatory Activity of 2-Hydroxybenzamide Derivatives

| Compound/Derivative | Assay | IC50 (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Ester) | Protease Inhibition | 0.04 - 0.07 | [3][4] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative (Hydrazide) | Protease Inhibition | 0.04 - 0.07 | [3][4] |

| Acetylsalicylic Acid (Reference) | Protease Inhibition | 0.4051 | [3][4] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below to guide the screening of "N-(2-aminoethyl)-2-hydroxybenzamide".

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

-

Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity Screening: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

-

Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound.

-

Enzyme and Inhibitor Incubation: In a microplate, combine the COX-2 enzyme, heme, and the test compound or a reference inhibitor. Incubate to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Signal Detection: Measure the product of the enzymatic reaction. This can be done using various methods, such as colorimetric or fluorometric detection of prostaglandin G2.

-

Inhibition Calculation: Compare the activity of the enzyme in the presence of the test compound to the activity of the untreated enzyme to determine the percent inhibition and subsequently the IC50 value.

Workflow for COX-2 Inhibition Assay.

Signaling Pathways and Logical Relationships

The potential mechanisms of action for 2-hydroxybenzamide derivatives are diverse. For instance, their anticancer effects may be linked to the inhibition of signaling pathways like STAT3, which is crucial for cell proliferation and survival.

Potential Inhibition of the STAT3 Signaling Pathway.

This guide provides a starting point for the systematic biological evaluation of N-(2-aminoethyl)-2-hydroxybenzamide. The provided protocols and comparative data on related compounds will aid researchers in designing and executing a comprehensive screening cascade to uncover the therapeutic potential of this molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of N-(2-aminoethyl)-2-hydroxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The salicylamide scaffold, characterized by a 2-hydroxybenzamide core, is a versatile pharmacophore that has given rise to a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-aminoethyl)-2-hydroxybenzamide and its analogs, with a focus on anticancer, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Core Structure: N-(2-aminoethyl)-2-hydroxybenzamide

The fundamental structure consists of a salicylic acid moiety linked to an ethylenediamine group via an amide bond. Modifications to the salicylic ring, the ethylenediamine linker, and the terminal amino group have profound effects on the biological activity of these compounds.

Anticancer Activity

Salicylamide derivatives, including analogs of N-(2-aminoethyl)-2-hydroxybenzamide, have demonstrated significant potential as anticancer agents. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as STAT3 and NF-κB.

Structure-Activity Relationship Summary:

-

Substitution on the Salicylamide Ring: Halogen substitution, particularly chlorine at the 5-position of the salicylic acid ring, is a common feature in potent anticancer salicylamides. This substitution can enhance the compound's ability to inhibit critical signaling pathways.

-

N-Substitution on the Amide: The nature of the substituent on the amide nitrogen plays a crucial role in determining anticancer potency. Bulky aromatic or heteroaromatic groups are often favored. For N-alkylamino-tethered salicylamides, the length and nature of the linker, as well as the terminal amino acid, can significantly impact activity.

-

Phenolic Hydroxyl Group: The 2-hydroxyl group on the benzamide ring is generally considered essential for activity, likely due to its ability to form key hydrogen bonds with target proteins.

Quantitative Data for Anticancer Activity of Salicylamide Derivatives

| Compound ID | R1 (Salicyl Ring) | R2 (Amide N-substituent) | Cell Line | IC50 (µM) | Reference |

| Niclosamide | 5-Cl | 2-Cl, 4-NO2-phenyl | Various | Varies | [1] |

| Compound 9a | - | O-alkylamino with amino acid linker | MDA-MB-231 | 3.38 ± 0.37 | [2] |

| Compound 1b | 5-nonanoyl | H | MCF-7 | Reduced viability to 74.01% at 50 nM | [3] |

Signaling Pathway: STAT3 Inhibition

Several salicylamide derivatives exert their anticancer effects by inhibiting the STAT3 signaling pathway, which is aberrantly activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of N-(2-aminoethyl)-2-hydroxybenzamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions of the novel compound N-(2-aminoethyl)-2-hydroxybenzamide. Due to the limited availability of experimental data for this specific molecule, this document outlines a systematic, computationally-driven approach to predict its biological targets, elucidate potential mechanisms of action, and quantify its binding affinities. The protocols detailed herein are grounded in established computational chemistry and bioinformatics techniques and are designed to serve as a robust framework for the virtual screening and characterization of N-(2-aminoethyl)-2-hydroxybenzamide and its analogs. This guide is intended for researchers and professionals in the fields of computational drug discovery, medicinal chemistry, and molecular modeling.

Introduction

N-(2-aminoethyl)-2-hydroxybenzamide is a derivative of salicylamide, a class of compounds known for a variety of biological activities, including analgesic, antipyretic, and antimicrobial effects. Salicylamides have garnered interest in drug discovery for their potential to interact with a range of biological targets. This guide focuses on a hypothetical in silico investigation of N-(2-aminoethyl)-2-hydroxybenzamide to predict its molecular interactions and guide future experimental validation.

The workflow presented encompasses three key stages:

-

Target Identification and Prediction: Utilizing the chemical structure of N-(2-aminoethyl)-2-hydroxybenzamide to identify potential protein targets.

-

Molecular Docking: Simulating the binding of the compound to the predicted targets to determine preferred binding poses and estimate binding affinities.

-

Molecular Dynamics Simulations: Assessing the stability of the ligand-protein complexes and providing a more detailed view of the dynamic interactions.

This document provides detailed protocols for each stage, enabling researchers to apply these methods to N-(2-aminoethyl)-2-hydroxybenzamide and other novel small molecules.

Physicochemical Properties of N-(2-aminoethyl)-2-hydroxybenzamide

A summary of the key physicochemical properties of N-(2-aminoethyl)-2-hydroxybenzamide is presented in Table 1. These properties are crucial for understanding its drug-like characteristics and for parameterizing the in silico models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | - |

| Molecular Weight | 180.20 g/mol | - |

| CAS Number | 36288-93-4 | [1] |

| Topological Polar Surface Area (TPSA) | 75.35 Ų | - |

| Predicted LogP | 0.0807 | - |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 3 | - |

Table 1: Physicochemical Properties of N-(2-aminoethyl)-2-hydroxybenzamide. These values are computationally predicted and provide initial insights into the molecule's characteristics.

In Silico Workflow for Interaction Modeling

The proposed in silico workflow provides a structured approach to investigate the interactions of N-(2-aminoethyl)-2-hydroxybenzamide, from target identification to detailed binding analysis.

Figure 1: In Silico Modeling Workflow. A stepwise process for the computational analysis of N-(2-aminoethyl)-2-hydroxybenzamide interactions.

Experimental Protocols

This section details the methodologies for the in silico experiments proposed in this guide.

Protocol for In Silico Target Fishing

Objective: To identify a list of potential protein targets for N-(2-aminoethyl)-2-hydroxybenzamide using its 2D structure.

Methodology:

-

Ligand Preparation:

-

Obtain the 2D structure of N-(2-aminoethyl)-2-hydroxybenzamide in SDF or SMILES format.

-

Generate a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Reverse Screening:

-

Utilize a web-based target prediction server (e.g., SwissTargetPrediction, PharmMapper, TargetNet).

-

Upload the prepared 3D structure of the ligand to the server.

-

Select the appropriate organism (e.g., Homo sapiens).

-

Initiate the reverse screening process. The server will compare the ligand's shape and chemical features against a database of known protein binding sites.

-

-

Target Prioritization:

-

Analyze the output, which will typically be a list of potential targets ranked by a probability or score.

-

Filter the target list based on biological relevance to potential therapeutic areas of salicylamides (e.g., antimicrobial, antiviral, anti-inflammatory).

-

Cross-reference the predicted targets with literature on salicylamide derivatives to identify common pathways or protein families.

-

Protocol for Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of N-(2-aminoethyl)-2-hydroxybenzamide to the prioritized protein targets.

Methodology:

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using a molecular docking software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera). This includes:

-

Removing water molecules and other non-essential heteroatoms.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Defining the binding site (grid box) based on the location of a co-crystallized ligand or using a binding site prediction tool.

-

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of N-(2-aminoethyl)-2-hydroxybenzamide from the target fishing protocol.

-

Define the rotatable bonds in the ligand.

-

-

Docking Simulation:

-

Perform the docking using a program like AutoDock Vina or Glide.

-

Set the number of binding modes to generate and the exhaustiveness of the search.

-

The program will generate a set of possible binding poses ranked by their predicted binding affinity (scoring function value).

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses in the context of the protein's binding site.

-

Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

-

Record the predicted binding affinities (e.g., in kcal/mol).

-

Protocol for Molecular Dynamics Simulation

Objective: To assess the stability of the N-(2-aminoethyl)-2-hydroxybenzamide-protein complex and to analyze the dynamics of their interaction over time.

Methodology:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Use a simulation package like GROMACS or AMBER to prepare the system.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the protein and ligand (e.g., CHARMM36 for the protein and CGenFF for the ligand).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Equilibrate the system in two phases:

-

NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

-

NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the system's behavior.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate:

-

Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess stability.

-

Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

-

Hydrogen bond analysis to monitor the persistence of key interactions over time.

-

Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to obtain a more accurate estimate of binding affinity.

-

-

Predicted Signaling Pathway Involvement

Based on the known activities of salicylamide derivatives, a potential signaling pathway that N-(2-aminoethyl)-2-hydroxybenzamide might modulate is the NF-κB signaling pathway, which is crucial in inflammation.

Figure 2: Hypothetical Modulation of the NF-κB Pathway. Proposed inhibitory action of N-(2-aminoethyl)-2-hydroxybenzamide on a key inflammatory signaling cascade.

Quantitative Data Summary

As this is a prospective in silico study, no experimental quantitative data is available. The expected outputs from the proposed workflow are summarized in Table 2.

| Parameter | Predicted Value Range (Example) | Method |

| Binding Affinity (Docking Score) | -5 to -10 kcal/mol | Molecular Docking (e.g., AutoDock Vina) |

| Binding Free Energy (MM/PBSA) | -20 to -60 kcal/mol | Molecular Dynamics with MM/PBSA |

| RMSD of Ligand | 1-3 Å | Molecular Dynamics Simulation |

Table 2: Anticipated Quantitative Outputs from In Silico Modeling. These parameters provide a quantitative basis for assessing the potential of N-(2-aminoethyl)-2-hydroxybenzamide as a bioactive compound.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the characterization of N-(2-aminoethyl)-2-hydroxybenzamide. By employing a multi-step computational workflow, it is possible to generate testable hypotheses regarding its biological targets, binding modes, and potential mechanisms of action. The detailed protocols provided herein serve as a valuable resource for researchers initiating the investigation of novel small molecules in the absence of extensive experimental data. The findings from these in silico studies will be instrumental in guiding future experimental validation, including in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process.

References

The Strategic Deployment of N-(2-aminoethyl)-2-hydroxybenzamide in Fragment-Based Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology in the generation of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. The 2-hydroxybenzamide (salicylamide) scaffold is a well-recognized pharmacophore present in a range of biologically active compounds, exhibiting properties from analgesic to antiviral and anticancer. This technical guide focuses on the potential of N-(2-aminoethyl)-2-hydroxybenzamide as a versatile fragment for drug design, exploring its synthesis, physicochemical properties, and its application in modern screening and design workflows.

While direct biological data for N-(2-aminoethyl)-2-hydroxybenzamide is not extensively available in public literature, its constituent parts—the salicylamide head and the ethylenediamine linker—are common motifs in medicinal chemistry. This guide will, therefore, leverage data from closely related analogues to illustrate the potential of this fragment and provide detailed experimental protocols for its use in a drug discovery campaign.

Physicochemical Properties of the Core Fragment

N-(2-aminoethyl)-2-hydroxybenzamide is a small molecule that adheres well to the "Rule of Three," a common guideline for fragment library composition. Its properties make it an excellent starting point for an FBDD campaign.

| Property | Value (Predicted/Approximate) | Significance in FBDD |

| Molecular Weight | ~180.2 g/mol | Well within the typical fragment range (<300 Da), ensuring higher probability of fitting into small pockets on a protein target. |

| logP | ~0.5 - 1.5 | Indicates a favorable balance of hydrophilicity and hydrophobicity, suggesting reasonable aqueous solubility while retaining the ability to engage in hydrophobic interactions. |

| Hydrogen Bond Donors | 3 (phenol OH, amide NH, amine NH2) | Provides multiple points for directed hydrogen bonding interactions with a target protein, a key feature of the salicylamide pharmacophore. |

| Hydrogen Bond Acceptors | 3 (carbonyl O, phenol OH, amine N) | Offers additional opportunities for forming a stable binding network with the target. |

| Rotatable Bonds | 4 | A limited number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient binding. |

Proposed Synthesis of N-(2-aminoethyl)-2-hydroxybenzamide

A plausible and efficient synthesis of N-(2-aminoethyl)-2-hydroxybenzamide can be achieved through the amidation of a salicylic acid derivative with a protected ethylenediamine.

Experimental Protocol: Two-Step Synthesis

Step 1: Boc-protection of Ethylenediamine

-

Dissolve ethylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of Di-tert-butyl dicarbonate (Boc)2O dissolved in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting mono-Boc-protected ethylenediamine by column chromatography.

Step 2: Amide Coupling and Deprotection

-

Dissolve salicylic acid in a suitable solvent like DCM or dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).

-

Stir the mixture for 15-30 minutes to activate the carboxylic acid.

-

Add one equivalent of the mono-Boc-protected ethylenediamine from Step 1.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the coupling is complete, wash the reaction mixture with aqueous solutions of dilute HCl, NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the Boc-protected product by column chromatography.

-

Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or in 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Concentrate the mixture under reduced pressure to yield the final product, N-(2-aminoethyl)-2-hydroxybenzamide, typically as a salt.

A generalized workflow for this synthesis is depicted below.

Biological Activities of Related Salicylamide Derivatives

While specific data for the title fragment is sparse, numerous N-substituted salicylamide derivatives have shown significant biological activity. These analogues provide a strong rationale for the utility of the N-(2-aminoethyl)-2-hydroxybenzamide fragment, which can serve as a foundational scaffold for optimization toward these and other targets.

| Derivative Class | Target/Activity | Reported Potency (IC50/EC50) | Reference |

| O-alkylamino-tethered salicylamides | STAT3 Inhibition (Anticancer) | 1-10 µM | [1] |

| Salicylamide derivatives | Hepatitis B Virus (HBV) Inhibition | 0.47 - 0.52 µM | [2] |

| 5-Alkyl-2-hydroxybenzamides | Anti-estrogenic Activity | 94% inhibition (in vivo) | [3] |

| N-heterocyclic salicylamides | Analgesic & Anti-inflammatory | More effective than salicylamide | [4] |

These examples demonstrate that the salicylamide core is a versatile starting point for developing inhibitors for a range of protein targets. The N-(2-aminoethyl) linker provides a key vector for chemical elaboration, allowing medicinal chemists to "grow" the fragment into more complex and potent molecules.

Fragment-Based Drug Design Workflow

The integration of N-(2-aminoethyl)-2-hydroxybenzamide into an FBDD campaign follows a structured, multi-stage process. This workflow is designed to identify and validate fragment binding, and then to elaborate the initial hit into a potent lead compound.

Experimental Protocols for Fragment Screening

The detection of weak-binding fragments requires highly sensitive biophysical techniques. The following are detailed protocols for three common methods.

Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for high-throughput fragment screening.[5][6][7][8]

Methodology:

-

Protein Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

-

System Preparation: Equilibrate the system with a running buffer (e.g., PBS with 0.05% P20 and 1-5% DMSO). The DMSO concentration in the running buffer must precisely match that of the fragment solutions to minimize bulk refractive index mismatches.

-

Fragment Screening:

-

Prepare a stock solution of N-(2-aminoethyl)-2-hydroxybenzamide and other fragments in 100% DMSO.

-

Dilute the fragments into the running buffer to the desired screening concentration (typically 100-500 µM).

-

Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).

-

Monitor the binding response in real-time. A response significantly higher in the active cell compared to the reference cell indicates a potential hit.

-

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Hits are identified based on a response threshold determined from the distribution of responses of the entire library.

NMR Spectroscopy for Hit Validation and Binding Site Mapping

NMR spectroscopy is a powerful tool for confirming fragment binding and identifying the location of the binding site on the protein. Protein-observed 2D 1H-15N HSQC experiments are commonly used.[9][10][11][12]

Methodology:

-

Protein Preparation: Prepare a solution of uniformly 15N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).

-

Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide backbone proton-nitrogen pair.

-

Titration:

-

Add a small aliquot of a concentrated stock solution of the fragment hit (e.g., N-(2-aminoethyl)-2-hydroxybenzamide in d6-DMSO) to the protein sample.

-

Acquire another 2D 1H-15N HSQC spectrum.

-

-

Data Analysis:

-

Overlay the spectra with and without the fragment.

-

Binding is confirmed by observing chemical shift perturbations (CSPs) or significant line broadening of specific peaks in the protein spectrum.

-

By mapping the perturbed residues onto the 3D structure of the protein, the binding site can be identified.

-

A full titration with multiple fragment concentrations can be performed to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[13][14][15][16][17]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the target protein (typically 10-50 µM) in the sample cell.

-

Prepare a solution of the fragment (typically 10-20 times the protein concentration) in the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

For very weak fragments, a displacement ITC assay may be required, where the fragment displaces a known, higher-affinity ligand.

-

Potential Signaling Pathway Involvement

Given that derivatives of the salicylamide scaffold have been shown to inhibit the STAT3 signaling pathway, it is plausible that optimized compounds derived from N-(2-aminoethyl)-2-hydroxybenzamide could target this critical oncogenic pathway.[18]

Conclusion

N-(2-aminoethyl)-2-hydroxybenzamide represents a high-potential, yet underexplored, fragment for drug discovery. Its simple structure, favorable physicochemical properties, and the proven track record of the broader salicylamide class make it an attractive starting point for FBDD campaigns. The primary amino group provides a readily accessible vector for synthetic elaboration, enabling fragment "growing" strategies to rapidly increase potency and selectivity. By employing sensitive biophysical screening techniques and a structure-guided design approach, this fragment can serve as a valuable seed for the development of novel therapeutics against a range of challenging biological targets. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to begin exploring the utility of this promising chemical scaffold.

References

- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. researchgate.net [researchgate.net]

- 13. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]

- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]

- 18. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(2-aminoethyl)-2-hydroxybenzamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Initial Scope and Findings: This technical guide was initially aimed at exploring the discovery of "N-(2-aminoethyl)-2-hydroxybenzamide" in natural products. However, a comprehensive review of the scientific literature indicates that this compound is not a known natural product. Instead, it belongs to the broader class of synthetic 2-hydroxybenzamide (salicylamide) derivatives, which are the subject of extensive research in medicinal chemistry due to their diverse biological activities. This guide, therefore, focuses on the synthesis, quantitative biological data, and relevant experimental protocols for N-substituted 2-hydroxybenzamides, with a particular emphasis on their potential as therapeutic agents.

Synthesis of N-Substituted 2-Hydroxybenzamides

The synthesis of N-substituted 2-hydroxybenzamides typically involves the coupling of a salicylic acid derivative with a primary or secondary amine. Several methods have been reported, with the "salol reaction" being a classic approach. This involves heating phenyl salicylate with an amine.[1]

A more contemporary and versatile method involves the activation of the carboxylic acid group of salicylic acid followed by amidation.

General Synthetic Protocol: Amide Coupling

A common and effective method for synthesizing N-substituted 2-hydroxybenzamides is through a peptide coupling reaction. This involves activating the carboxylic acid of a protected salicylic acid (e.g., O-acetylsalicylic acid) and then reacting it with the desired amine.

Experimental Protocol: Synthesis of a Representative N-substituted 2-hydroxybenzamide

This protocol is a generalized procedure based on common amide coupling techniques.

-

Protection of Salicylic Acid: Acetylate the hydroxyl group of salicylic acid using acetic anhydride in the presence of a catalyst (e.g., a few drops of sulfuric acid) to form O-acetylsalicylic acid (aspirin). This prevents side reactions.

-

Activation of the Carboxylic Acid: Dissolve O-acetylsalicylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) along with an activator such as 1-hydroxybenzotriazole (HOBt). Stir the mixture at 0°C for 30 minutes.

-

Amine Coupling: To the activated acid solution, add the desired amine (e.g., ethylenediamine for the synthesis of a precursor to N-(2-aminoethyl)-2-hydroxybenzamide, which would require subsequent deprotection) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: If a protecting group was used on the salicylic hydroxyl, deprotect it. For an acetyl group, this can be achieved by hydrolysis with a mild base (e.g., lithium hydroxide in a mixture of THF and water) or acid.

-

Purification: Purify the final product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to yield the pure N-substituted 2-hydroxybenzamide.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Salicylamide and its derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[2][3][4] The mechanism of action for some of these activities is linked to the inhibition of specific enzymes, such as UDP-glucuronosyltransferase (UGT).

Antiviral Activity

Several salicylamide derivatives have demonstrated potent broad-spectrum antiviral activity against a range of RNA and DNA viruses.[2][3] Niclosamide, a well-known salicylamide derivative, has shown efficacy against SARS-CoV-2.[2]

| Compound/Derivative | Virus | Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| Niclosamide | SARS-CoV-2 | Plaque Reduction | 0.57 | >10 | >17.5 | [5] |

| Niclosamide Analog 5 | SARS-CoV-2 | Plaque Reduction | 0.057 | >10 | >175 | [5] |

| Nitazoxanide | Influenza A | CPE Inhibition | 1.5 | >50 | >33 | [2] |

| Tizoxanide | RSV | Plaque Reduction | 2.5 | >25 | >10 | [2] |

Table 1: Antiviral activity of selected salicylamide derivatives. IC50/EC50 values represent the concentration required for 50% inhibition of viral replication. CC50 is the concentration that causes 50% cytotoxicity in host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

UDP-glucuronosyltransferase (UGT) Inhibition

Salicylamide is a known inhibitor of microsomal UDP-glucuronosyltransferase, an enzyme involved in the metabolism of many drugs.[6]

| UGT Isoform | Substrate | Inhibitor | IC50 (µM) | Reference |

| UGT1A1 | Estradiol | Silybin | 7.5 | [7] |

| UGT1A4 | Trifluoperazine | Diclofenac | 1.2 | [7] |

| UGT2B7 | Naloxone | Diclofenac | 0.8 | [7] |

Table 2: Inhibition of UGT isoforms by known inhibitors. This data is representative of the types of assays used to characterize salicylamide derivatives.

Experimental Protocols for Biological Assays

Antiviral Plaque Reduction Assay

This protocol is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (EC50).

-

Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium.

-

Viral Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 3-5 days).

-

Plaque Visualization: After incubation, fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

UGT Inhibition Assay

This in vitro assay determines the inhibitory potential of a compound against specific UGT isoforms.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a specific cDNA-expressed human UGT isoform (e.g., UGT1A1 Supersomes™), a probe substrate (e.g., estradiol for UGT1A1), the cofactor UDP-glucuronic acid (UDPGA), and a pore-forming agent like alamethicin to ensure access of the cofactor to the enzyme's active site.[7]

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Incubation: Pre-incubate the mixture at 37°C for a few minutes, then initiate the reaction by adding the probe substrate. Incubate at 37°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the formation of the glucuronidated metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

General Synthetic Workflow

Caption: General workflow for the synthesis of N-substituted 2-hydroxybenzamides.

UGT Inhibition Assay Workflow

Caption: Experimental workflow for determining UGT inhibition.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UGT Inhibition - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. UGT Inhibition | Evotec [evotec.com]

Methodological & Application

Optimization of N-(2-aminoethyl)-2-hydroxybenzamide Synthesis: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and optimized protocol for the synthesis of N-(2-aminoethyl)-2-hydroxybenzamide, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes, the direct amidation of methyl salicylate and the coupling agent-mediated reaction of salicylic acid, were investigated and optimized. This document outlines the experimental procedures, data analysis, and characterization of the target compound, offering a comprehensive guide for researchers. The optimized protocol using a coupling agent demonstrates superior yield and purity under mild reaction conditions.

Introduction

N-(2-aminoethyl)-2-hydroxybenzamide and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the salicylamide moiety combined with a flexible ethylenediamine linker allows for diverse structural modifications and interactions with biological targets. Efficient and scalable synthesis of this scaffold is crucial for further drug discovery and development efforts. This note details the optimization of its synthesis to provide a reliable and high-yielding protocol.

Optimized Synthesis Protocols

Two primary synthetic strategies were evaluated for the synthesis of N-(2-aminoethyl)-2-hydroxybenzamide:

Method A: Direct Amidation of Methyl Salicylate This method involves the direct reaction of methyl salicylate with an excess of ethylenediamine. While seemingly straightforward, this reaction often requires elevated temperatures and can lead to the formation of side products, complicating purification.

Method B: Coupling Agent-Mediated Synthesis from Salicylic Acid This approach utilizes a coupling agent to activate the carboxylic acid of salicylic acid for efficient amidation with ethylenediamine. This method generally proceeds under milder conditions and offers higher selectivity and yields.

Table 1: Comparison of Optimized Reaction Conditions and Outcomes

| Parameter | Method A: Direct Amidation | Method B: Coupling Agent-Mediated |

| Starting Materials | Methyl Salicylate, Ethylenediamine | Salicylic Acid, Ethylenediamine |

| Coupling Agent | None | HATU (1.1 eq) |

| Base | None (Excess Ethylenediamine) | DIPEA (2.0 eq) |

| Solvent | Toluene | Dichloromethane (DCM) |

| Temperature | 110 °C (Reflux) | 0 °C to Room Temperature |

| Reaction Time | 24 hours | 12 hours |

| Crude Yield | ~65% | ~90% |

| Purity (by HPLC) | ~80% | >95% |

| Key Advantages | Inexpensive starting materials | High yield, high purity, mild conditions |

| Key Disadvantages | High temperature, side products | Higher cost of coupling agent |

Based on the comparative data, Method B is the recommended optimized protocol due to its significantly higher yield and purity, coupled with milder reaction conditions.

Detailed Experimental Protocol (Method B)

Materials and Equipment

-

Salicylic acid

-

Ethylenediamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-